An In-depth Technical Guide to the Physical Properties of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside
An In-depth Technical Guide to the Physical Properties of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside
Foreword: The Rationale for Selectively Protected Mannopyranosides
In the landscape of modern drug discovery and glycobiology, selectively protected monosaccharides are indispensable chiral building blocks. The mannose scaffold, in particular, is a cornerstone in the synthesis of oligosaccharides, glycoconjugates, and various natural products with significant biological activity. The strategic installation of protecting groups is not merely a synthetic necessity to prevent unwanted side reactions; it is a critical design element that dictates the stereochemical outcome of glycosylation reactions and controls the regioselectivity of subsequent chemical transformations.
This guide focuses on 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside , a derivative where the C4 and C6 hydroxyls are constrained within a benzylidene acetal, and the C1 (anomeric) and C3 hydroxyls are protected as methyl ethers. This specific protection scheme renders the C2 hydroxyl as the sole remaining nucleophilic site, making this molecule a valuable intermediate for targeted chemical modifications at this position. Understanding the physical properties of this compound is paramount for its effective use in multi-step synthetic campaigns, enabling researchers to predict its behavior, design appropriate reaction conditions, and ensure the purity and integrity of their synthetic intermediates.
This document provides a comprehensive overview of the known and predicted physical properties of the title compound, grounded in the established characteristics of its precursors and related analogues. We will delve into the experimental rationale for its synthesis and characterization, offering insights that bridge theoretical knowledge with practical laboratory application.
Molecular Structure and Stereochemistry
The fundamental structure of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is built upon the α-D-mannopyranoside core. The defining features that dictate its physical and chemical properties are:
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The α-Anomeric Configuration: The methoxy group at C1 is in an axial orientation relative to the pyranose ring. This stereochemistry is crucial for the molecule's overall shape and its reactivity in glycosylation reactions.
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The 4,6-O-Benzylidene Acetal: This bulky protecting group locks the C5-C6 bond in a fixed conformation and imparts significant rigidity to the pyranose ring, holding it in a stable ⁴C₁ chair conformation. The phenyl group typically occupies an equatorial position.
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The 1,3-Di-O-methyl Ethers: The presence of methyl ethers at the anomeric (C1) and C3 positions significantly alters the polarity and hydrogen bonding capacity of the molecule compared to its hydroxylated precursors.
The interplay of these structural elements results in a molecule with a well-defined three-dimensional architecture, which is essential for its role as a chiral scaffold.
Figure 1: 2D representation of the chair conformation of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside.
Physicochemical Properties
Direct experimental data for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is not extensively reported in peer-reviewed literature. However, we can reliably infer its properties based on its structure and the well-documented data of its immediate precursor, methyl 4,6-O-benzylidene-α-D-mannopyranoside .
| Property | Precursor: Methyl 4,6-O-benzylidene-α-D-mannopyranoside | Target: 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (Predicted) | Rationale for Prediction |
| Molecular Formula | C₁₄H₁₈O₆ | C₁₆H₂₂O₆ | Addition of two methylene (-CH₂-) groups. |
| Molecular Weight | 282.29 g/mol | 310.34 g/mol | Calculated based on the molecular formula. |
| Appearance | White Crystalline Solid[1] | White to off-white solid | Methylation is unlikely to introduce color. The product may be more challenging to crystallize than the diol precursor. |
| Melting Point | 144-145 °C[1] | Lower than precursor, likely in the range of 120-140 °C | The replacement of hydroxyl groups (capable of strong intermolecular hydrogen bonding) with methyl ethers typically leads to a decrease in melting point. |
| Solubility | Soluble in DMSO, EtOAc, MeOH[1] | Soluble in a wider range of organic solvents including CH₂Cl₂, CHCl₃, THF, and EtOAc. Decreased solubility in polar protic solvents like MeOH and H₂O. | The decrease in polarity and loss of hydrogen-donating ability enhances solubility in non-polar organic solvents. |
| Optical Rotation | Data not readily available for the manno- isomer. The corresponding gluco- isomer is . | Expected to be a positive value, but the magnitude may change upon methylation. | The specific rotation is an intrinsic property of the chiral molecule. While methylation at C3 will alter the electronic environment and could change the value, the overall sign is expected to remain the same. |
Synthesis and Characterization: An Experimental Perspective
The synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside is logically approached via a two-step process starting from the commercially available methyl α-D-mannopyranoside.
Figure 2: Proposed synthetic workflow for 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside.
Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside (Precursor)
The regioselective protection of the C4 and C6 hydroxyls is a standard procedure in carbohydrate chemistry.[2] The formation of the six-membered benzylidene acetal is thermodynamically favored over the formation of five- or seven-membered ring acetals involving other hydroxyl pairs.
Protocol:
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Reagent Preparation: Dissolve methyl α-D-mannopyranoside (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
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Reaction Initiation: Add benzaldehyde dimethyl acetal (1.2-1.5 eq) and a catalytic amount of camphorsulfonic acid (CSA, ~0.1 eq).
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Reaction Conditions: Heat the mixture under reduced pressure (e.g., using a rotary evaporator with a water aspirator) at 50-60 °C. The reduced pressure helps to remove the methanol byproduct, driving the reaction to completion.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), typically using a solvent system like ethyl acetate/hexane (e.g., 1:1).
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Work-up: Once the starting material is consumed, cool the reaction mixture and neutralize the acid catalyst with a few drops of triethylamine. Remove the DMF under high vacuum.
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Purification: The crude product can be purified by recrystallization from a solvent system such as ethanol or by column chromatography on silica gel.
Step 2: Synthesis of 4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside (Target Compound)
With the C4 and C6 positions protected, the remaining free hydroxyls at C2 and C3 can be methylated. The anomeric methoxy group is already in place. The methylation of the C3 hydroxyl is the key transformation in this step. A standard and robust method for this is the Williamson ether synthesis.
Protocol:
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Setup: To a solution of methyl 4,6-O-benzylidene-α-D-mannopyranoside (1.0 eq) in anhydrous DMF, cooled in an ice bath (0 °C), add sodium hydride (NaH, ~2.5 eq, 60% dispersion in mineral oil) portion-wise under an inert atmosphere (e.g., nitrogen or argon).
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Expertise Note: The use of NaH, a strong base, is crucial to deprotonate the hydroxyl groups, forming the more nucleophilic alkoxides. Adding it at 0 °C controls the initial exothermic reaction and hydrogen gas evolution.
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Activation: Stir the suspension at 0 °C for 30-60 minutes to allow for complete deprotonation.
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Alkylation: Add methyl iodide (MeI, >2.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition, allow the reaction to warm to room temperature and stir overnight.
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Expertise Note: Methyl iodide is a highly effective methylating agent in this Sɴ2 reaction. An excess is used to ensure complete methylation of both available hydroxyl groups (in this case, primarily the C3-OH, as C1 is already methylated).
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Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to consume any unreacted NaH.
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Work-up: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product should be purified by silica gel column chromatography to separate the desired product from any partially methylated byproducts and other impurities.
Spectroscopic Characterization (Predicted)
The structural confirmation of the final product relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. While experimental spectra are not available, we can predict the key features based on the structural changes from the precursor.
¹H NMR Spectroscopy:
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Appearance of a New Methoxy Signal: A new singlet integrating to 3 protons would appear, likely in the range of 3.4-3.6 ppm, corresponding to the newly installed C3-OCH₃ group. The existing anomeric C1-OCH₃ signal would also be present (typically around 3.3-3.4 ppm).
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Shift of H3 Proton: The proton at C3 (H3) would experience a downfield shift upon conversion of the hydroxyl group to a methyl ether.
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Disappearance of the OH Proton Signal: The broad singlet corresponding to the C3-OH proton would be absent in the spectrum of the product.
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Benzylidene Protons: The characteristic signals for the benzylidene acetal proton (a singlet around 5.5 ppm) and the aromatic protons (multiplets between 7.2-7.5 ppm) would remain.
¹³C NMR Spectroscopy:
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New Methoxy Carbon: A new signal would appear in the upfield region (around 58-60 ppm) corresponding to the carbon of the C3-OCH₃ group.
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Shift of C3 Carbon: The C3 carbon signal would shift downfield by approximately 8-10 ppm due to the β-effect of etherification.
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Other Signals: The signals for the anomeric carbon (C1, ~100 ppm), the benzylidene acetal carbon (~101 ppm), and the aromatic carbons would be largely unaffected.
Conclusion and Applications
4,6-O-Benzylidene-1,3-di-O-methyl-α-D-mannopyranoside represents a strategically protected mannoside intermediate. Its key physical properties—a solid-state nature with good solubility in common organic solvents—make it a versatile substrate for further chemical elaboration. The presence of a single free hydroxyl group at the C2 position allows for highly regioselective reactions, such as acylation, glycosylation, or oxidation, at this site.
This technical guide provides a robust framework for understanding, synthesizing, and handling this important building block. By leveraging the established properties of its precursor and applying fundamental principles of carbohydrate chemistry, researchers and drug development professionals can confidently incorporate this molecule into their synthetic strategies to access complex and biologically relevant target structures. The detailed protocols and predictive characterization data serve as a self-validating system, ensuring that experimental observations align with theoretical expectations, thereby upholding the principles of scientific integrity and accelerating the pace of discovery.
References
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ResearchGate. Synthesis of methyl-4,6-O-benzylidene-α-d-mannopyranoside (4) [Online]. Available at: [Link]
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DergiPark. Novel Methyl 4,6-O-Benzylidene- -D-Glucopyranoside Derivatives: Synthesis, Structural Characterization [Online]. Available at: [Link]
